molecular formula C20H24N2O3 B4388600 N-BUTYL-2-(4-ETHOXYBENZAMIDO)BENZAMIDE

N-BUTYL-2-(4-ETHOXYBENZAMIDO)BENZAMIDE

Cat. No.: B4388600
M. Wt: 340.4 g/mol
InChI Key: BOUFPPGGDYKMBC-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-ethoxybenzamido)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a butyl group and an ethoxybenzamido group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(4-ethoxybenzamido)benzamide typically involves the condensation of 4-ethoxybenzoic acid with butylamine in the presence of a coupling agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA). The reaction is carried out under mild conditions, often at room temperature, to yield the desired benzamide derivative .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solvent-free conditions and recyclable catalysts, such as Cu(OTf)2, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(4-ethoxybenzamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: N-butyl-2-(4-ethoxybenzamido)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored as a candidate for drug development targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-butyl-2-(4-ethoxybenzamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

  • N-butylbenzamide
  • N-tert-butylbenzamide
  • N-ethylbenzamide

Comparison: N-butyl-2-(4-ethoxybenzamido)benzamide is unique due to the presence of the ethoxybenzamido group, which imparts distinct chemical and biological properties. Compared to N-butylbenzamide, the ethoxy group enhances its solubility and reactivity. N-tert-butylbenzamide and N-ethylbenzamide, while similar in structure, differ in their steric and electronic effects, leading to variations in their reactivity and applications .

Properties

IUPAC Name

N-butyl-2-[(4-ethoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-5-14-21-20(24)17-8-6-7-9-18(17)22-19(23)15-10-12-16(13-11-15)25-4-2/h6-13H,3-5,14H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUFPPGGDYKMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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